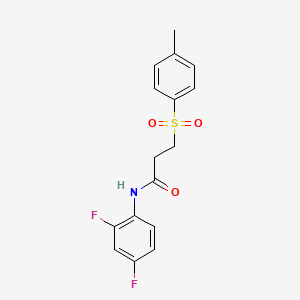
N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide” is a derivative of indole carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, involves various strategies . For instance, treatment of (N)-methylindole-2-carboxamide with sec-butyllithium and TMEDA (n-butyllithium failed to generate C3-anion) followed by acetaldehyde gave 2,3-di(substituted)indole .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This property makes indole derivatives, including “this compound”, potent enzyme inhibitors .Applications De Recherche Scientifique
Anticancer Activity
Anticancer Properties : Compounds structurally related to N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide have shown potential in anticancer research. For instance, 4-vinyl-1-arylsulfonylimidazolidinones, derivatives of 1-(indoline-5-sulfonyl)-4-phenylimidazolidinones, exhibit varied activity against human cancer cell lines, though with reduced effectiveness compared to their parent compounds (Kwak et al., 2006).
Inhibition of Cyclooxygenase : Another study reported on derivatives of N-arylindole, similar in structure to this compound, showing strong inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain. These compounds have also demonstrated antitumor effects in vitro (Harrak et al., 2010).
Analytical Applications
- Analytical Techniques : There has been research into the analytical separation of compounds like this compound. A study on MK-0677, a growth hormone secretagogue structurally related to this compound, details a capillary zone electrophoresis technique for separating its enantiomers, highlighting the compound's potential in analytical chemistry (Zhou et al., 1997).
Chemical Synthesis and Modifications
Synthetic Chemistry : Several studies focus on the chemical synthesis of compounds closely related to this compound. For example, a study on the electrochemical oxidation of Indapamide, a molecule sharing the indoline ring, highlights the importance of such compounds in synthetic chemistry and electroanalytical applications (Legorburu et al., 1996).
Ligand Development : Research into developing new ligands for catalysis has involved compounds similar to this compound. A study explored the use of an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine for catalyzing the coupling of (hetero)aryl halides with sulfinic acid salts (Ma et al., 2017).
Drug Discovery : In the field of drug discovery, compounds structurally related to this compound have been used as scaffolds for developing novel drugs. For example, N-[(arylmethoxy)phenyl] compounds, including sulfonyl carboxamides, were investigated as potent leukotriene D4 antagonists, illustrating the role of such compounds in medicinal chemistry (Musser et al., 1990).
Mécanisme D'action
Target of Action
N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide, also known as 1-(benzenesulfonyl)-N-methyl-2,3-dihydro-1H-indole-2-carboxamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways, leading to downstream effects on cellular functions.
Result of Action
Given the range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Orientations Futures
Indole derivatives, including “N-methyl-1-(phenylsulfonyl)indoline-2-carboxamide”, have shown promising results as enzyme inhibitors . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Further studies are needed to explore the full potential of these compounds.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-N-methyl-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-17-16(19)15-11-12-7-5-6-10-14(12)18(15)22(20,21)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCILLTQTUBKDPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2967097.png)
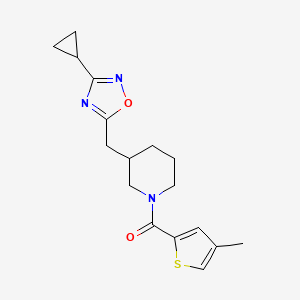
![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2967100.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)
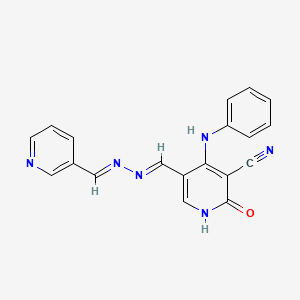
![1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2967106.png)
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B2967107.png)
![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)
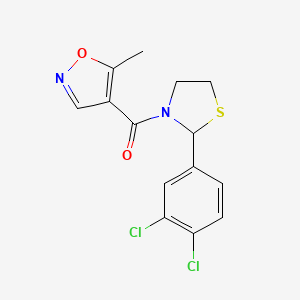
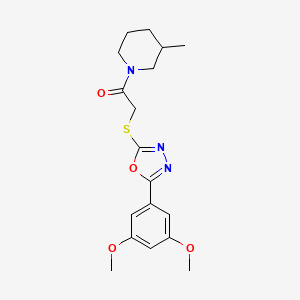
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-fluoronicotinamide](/img/structure/B2967112.png)
![4-(benzo[d]thiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide](/img/structure/B2967116.png)
![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]acetamide;hydrochloride](/img/structure/B2967117.png)
